molecular formula C16H7F12P B064371 Bis(3,5-di(trifluoromethyl)phenyl)phosphine CAS No. 166172-69-6

Bis(3,5-di(trifluoromethyl)phenyl)phosphine

Cat. No.: B064371
CAS No.: 166172-69-6
M. Wt: 458.18 g/mol
InChI Key: OTQIBIWGQUJMOM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bis(3,5-di(trifluoromethyl)phenyl)phosphine is primarily used as a ligand in various catalytic reactions . Its primary targets are the reactants in these reactions, where it plays a crucial role in facilitating the reaction process.

Mode of Action

This compound interacts with its targets by binding to them and promoting organic transformations . It is known for its ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific reaction it is involved in. It is commonly used in buchwald-hartwig cross coupling, suzuki-miyaura coupling, stille coupling, sonogashira coupling, negishi coupling, hiyama coupling, and heck reactions .

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its bioavailability and distribution in an organism or reaction system.

Result of Action

The result of this compound’s action is the successful facilitation of various reactions. For example, it can be used as a catalyst in the synthesis of chiral phosphine-aminophosphine ligands for rhodium-catalyzed asymmetric hydrogenation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its solubility might affect its performance in different solvents. Additionally, its melting point (69-73 °C ) could also influence its stability under different temperature conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,5-di(trifluoromethyl)phenyl)phosphine typically involves the reaction of 3,5-di(trifluoromethyl)phenylmagnesium bromide with phosphorus trichloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation . The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis(3,5-di(trifluoromethyl)phenyl)phosphine undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in cross-coupling reactions, the products are typically biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(3,5-di(trifluoromethyl)phenyl)phosphine is unique due to its high electron-withdrawing trifluoromethyl groups, which enhance its ability to stabilize transition metal complexes. This property makes it particularly effective in catalytic reactions, offering higher efficiency and selectivity compared to similar compounds .

Properties

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7F12P/c17-13(18,19)7-1-8(14(20,21)22)4-11(3-7)29-12-5-9(15(23,24)25)2-10(6-12)16(26,27)28/h1-6,29H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQIBIWGQUJMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)PC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7F12P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408397
Record name Bis(3,5-di(trifluoromethyl)phenyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166172-69-6
Record name Bis(3,5-di(trifluoromethyl)phenyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(3,5-di(trifluoromethyl)phenyl)phosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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